molecular formula C17H16N2O2S2 B2564903 1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 462069-21-2

1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No. B2564903
M. Wt: 344.45
InChI Key: CDBMEOSRBJNAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Photovoltaic Properties

1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide has applications in photovoltaic properties. For instance, it is used in the development of donor–acceptor conjugated copolymers, which are essential in polymer solar cells. These polymers demonstrate intensive absorption in the 400–650 nm range and have optical bandgaps of 1.69–1.88 eV, contributing to their effectiveness in solar cells (Gao et al., 2012).

Magnetic and Luminescent Properties

The compound also shows potential in magnetic and luminescent applications. A study exploring the synthesis of new terthiophene-based imidazole luminophores, including 1H-thieno[3,4-d]imidazole derivatives, revealed that these compounds exhibit dual functional properties of ligand-based emission and metal-based magnetic behaviors (Wang et al., 2021).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Research has shown that certain derivatives, such as 3a,6a-diphenyltetrahydro-1H-imidazo[4,5-c][1,2,5]thiadiazole-5(3H)-thione 2,2-dioxide, are effective in inhibiting corrosion of mild steel in acidic environments. This effect is attributed to the formation of a protective film or an insoluble complex with metal cations (Banera et al., 2014).

Inhibition of Dopamine Beta-Hydroxylase

This compound also finds relevance in biochemical research, particularly as a competitive inhibitor of dopamine beta-hydroxylase. Certain derivatives, such as 1-(2-Thienylalkyl)imidazole-2(3H)-thiones, have demonstrated the utility of thiophene in designing potent competitive inhibitors for this enzyme (McCarthy et al., 1990).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities , indicating a promising future direction for the development of new drugs.

properties

IUPAC Name

5,5-dioxo-1,3-diphenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c20-23(21)11-15-16(12-23)19(14-9-5-2-6-10-14)17(22)18(15)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBMEOSRBJNAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.